

Application Notes and Protocols: DMHBO+ Chili RNA Aptamer Labeling

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Compound of Interest

Compound Name: *Dmhbo+*

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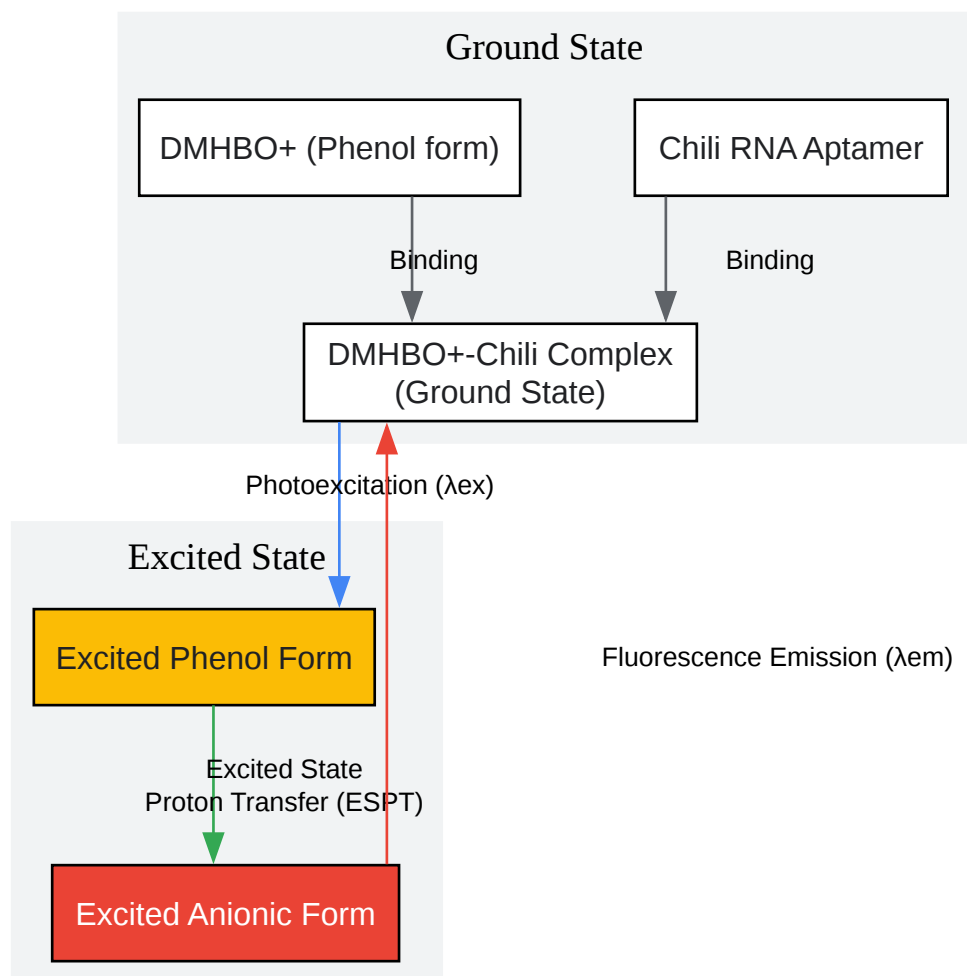
Introduction

The Chili RNA aptamer is a synthetic, 52-nucleotide RNA molecule engineered to bind and activate the fluorescence of specific cell-permeable dyes, including 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (**DMHBO+**). This system offers a powerful tool for RNA labeling and imaging in vitro and in living cells. Upon binding to the Chili aptamer, the **DMHBO+** dye undergoes a significant increase in fluorescence intensity, with a large Stokes shift, making it an excellent candidate for various applications, including RNA tracking, localization studies, and the development of RNA-based biosensors. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing the **DMHBO+**-Chili RNA aptamer system.

Mechanism of Fluorescence Activation

The fluorescence of the **DMHBO+**-Chili complex is activated through a mechanism involving an excited-state proton transfer (ESPT). The Chili RNA aptamer specifically binds the neutral, phenol form of the **DMHBO+** ligand. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group of **DMHBO+** to the N7 position of a guanine residue within the aptamer's binding pocket. This process leads to the formation of an excited anionic state of the chromophore, which then emits a photon to return to the ground state. This ESPT mechanism is responsible for the large Stokes shift observed in the fluorescence emission.^{[1][2]}

Signaling Pathway Diagram



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Caption: Mechanism of **DMHBO+**-Chili fluorescence activation.

Quantitative Data

The following tables summarize the key quantitative parameters of the **DMHBO+**-Chili RNA aptamer system.

Parameter	Value	Reference(s)
Binding Affinity (KD)	~12 nM	[3][4]
Excitation Maximum (λ_{ex})	~456 nm	[3][5]
Emission Maximum (λ_{em})	~592-600 nm	[3][5]
Stokes Shift	>130 nm	[6]
Fluorescence Lifetime	Major components: 0.43 ns & 1.9 ns	[2]

Table 1: Spectroscopic and Binding Properties of the **DMHBO+**-Chili Complex.

Ion Condition	Relative Fluorescence Intensity	Reference(s)
125 mM KCl, 5 mM MgCl ₂	High	[5]
125 mM NaCl, 5 mM MgCl ₂	Moderate	[5]
125 mM LiCl, 5 mM MgCl ₂	Low	[5]
125 mM KCl, 5 mM BaCl ₂ / MnCl ₂ / SrCl ₂	High	[5]

Table 2: Influence of Monovalent and Divalent Cations on **DMHBO+**-Chili Fluorescence.

Experimental Protocols

In Vitro RNA Synthesis and Purification

This protocol describes the preparation of the Chili RNA aptamer using in vitro transcription.

Materials:

- Linearized DNA template encoding the 52-nt Chili RNA sequence under a T7 promoter.
- T7 RNA Polymerase

- Ribonucleotide triphosphates (NTPs)
- Transcription buffer
- DNase I (RNase-free)
- Denaturing polyacrylamide gel (8-10%)
- Urea
- Gel extraction buffer
- Ethanol
- Nuclease-free water

Procedure:

- Assemble the in vitro transcription reaction according to the manufacturer's instructions for the T7 RNA polymerase.
- Incubate the reaction at 37°C for 2-4 hours.
- Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes at 37°C.
- Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
- Excise the RNA band from the gel and elute the RNA using a gel extraction buffer.
- Precipitate the RNA with ethanol, wash the pellet, and resuspend it in nuclease-free water.
- Determine the RNA concentration by measuring the absorbance at 260 nm.

In Vitro DMHBO+ Labeling and Fluorescence Measurement

This protocol outlines the steps for labeling the Chili RNA aptamer with **DMHBO+** and measuring its fluorescence in vitro.

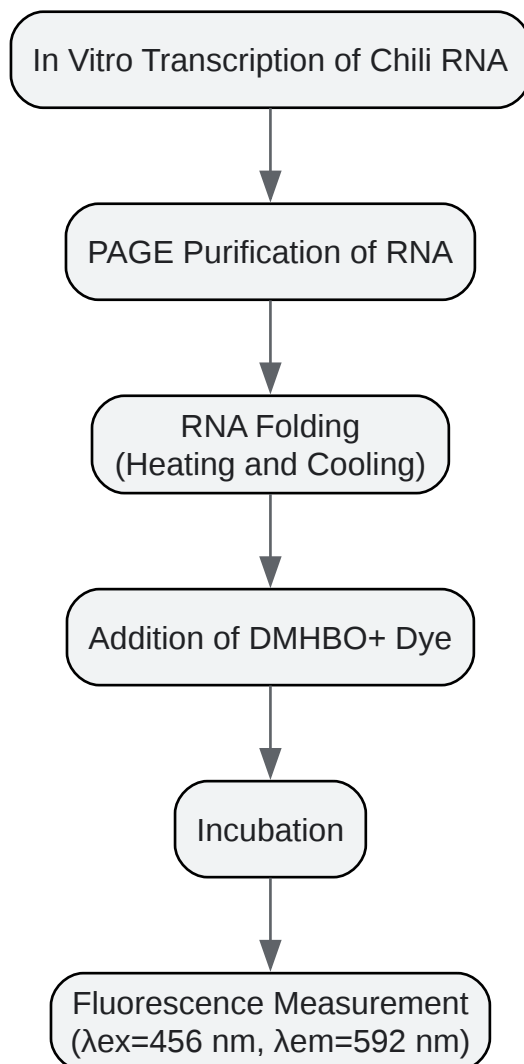
Materials:

- Purified Chili RNA aptamer
- **DMHBO+** dye stock solution (e.g., in DMSO)
- RNA folding and binding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂)[[1](#)]
[\[7\]](#)
- Fluorometer or fluorescence plate reader

Procedure:

- RNA Folding:
 - Dilute the purified Chili RNA to the desired final concentration in the RNA folding and binding buffer.
 - Heat the RNA solution to 95°C for 3 minutes.
 - Cool the solution to room temperature for 20 minutes to allow for proper folding.[\[7\]](#)
- Labeling:
 - Add **DMHBO+** dye to the folded RNA solution to the desired final concentration (e.g., equimolar to the RNA concentration or in slight excess).
 - Incubate the mixture at room temperature for at least 5 minutes to allow for binding.
- Fluorescence Measurement:
 - Measure the fluorescence of the sample using a fluorometer.
 - Set the excitation wavelength to ~456 nm and measure the emission spectrum, with an expected peak at ~592 nm.

Experimental Workflow for In Vitro Labeling



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Caption: Workflow for in vitro **DMHBO+**-Chili labeling.

Live-Cell RNA Imaging

This protocol provides a general guideline for expressing the Chili RNA aptamer in mammalian cells and subsequent labeling with **DMHBO+** for live-cell imaging. Note: Specific parameters such as plasmid design, transfection reagent, dye concentration, and incubation times may require optimization for different cell types and experimental setups.

Materials:

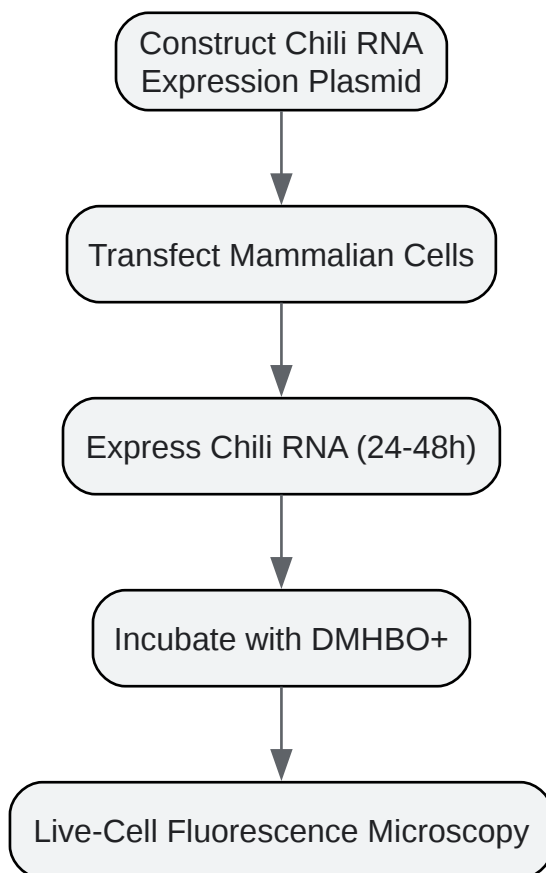
- Mammalian expression vector (e.g., pcDNA3.1)
- Chili RNA aptamer sequence
- Mammalian cell line of choice (e.g., HEK293T, HeLa)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Transfection reagent (e.g., Lipofectamine 3000)
- **DMHBO+** dye
- Live-cell imaging medium (e.g., FluoroBrite DMEM)
- Fluorescence microscope with appropriate filter sets

Procedure:

- Plasmid Construction:
 - Clone the Chili RNA aptamer sequence into a mammalian expression vector. The aptamer can be expressed as a standalone transcript or fused to a gene of interest to track a specific mRNA.
- Cell Culture and Transfection:
 - Culture the mammalian cells in a suitable format for imaging (e.g., glass-bottom dishes).
 - Transfect the cells with the Chili RNA-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 - Allow for expression of the RNA aptamer for 24-48 hours post-transfection.
- **DMHBO+** Staining:
 - Prepare a working solution of **DMHBO+** in live-cell imaging medium. The optimal concentration should be determined empirically but can range from 1-10 μ M.

- Replace the cell culture medium with the **DMHBO+** staining solution.
- Incubate the cells at 37°C for 30-60 minutes.
- Imaging:
 - (Optional) Wash the cells with fresh imaging medium to remove excess dye and reduce background fluorescence.
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for **DMHBO+** (e.g., excitation ~450-470 nm, emission ~570-620 nm).

Logical Workflow for Live-Cell Imaging



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